molecular formula C10H15N B3049764 3-Phenylbutan-2-amine CAS No. 21906-17-2

3-Phenylbutan-2-amine

Cat. No. B3049764
CAS RN: 21906-17-2
M. Wt: 149.23 g/mol
InChI Key: BKRHEVJTTWAYFJ-UHFFFAOYSA-N
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Description

3-Phenylbutan-2-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through biocatalytic reductive amination of carbonyl compounds . Another method involves the use of transaminases for the production of chiral amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .


Chemical Reactions Analysis

This compound, like other amines, can undergo a variety of chemical reactions. These include alkylation and acylation . It can also react with ketones and aldehydes to form imines .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 149.24 . The compound has a predicted density of 0.932±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Biologically Active Molecules

3-Phenylbutan-2-amine, a compound derived from n-butylbenzene, is utilized as an intermediate in the synthesis of various biologically active molecules. These include substituted triazoles, aminothiazoles, and a neurokinin3 antagonist, a type of quinoline derivative. In its chiral form, it serves as a resolving agent, highlighting its significance in the development of biologically active compounds (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Role in Organometallic Chemistry

In organometallic chemistry, (R)-3-phenylbutanol, a related compound, can be transformed into novel enantiopure ligands like diphenyl((R)-3-phenylbutyl)phosphane. This transformation process is important for creating chiral-at-metal P-tethered arene ruthenium(II) complexes, demonstrating the compound's utility in the synthesis of complex organometallic structures (Pinto, Marconi, Heinemann, & Zenneck, 2004).

Development of Pharmaceutical Precursors

This compound has been studied for its potential as a precursor in pharmaceutical applications. For instance, research into novel mebeverine precursors, which are used as antispasmodics, has shown that derivatives of this compound, like 3-methyl-1-phenylbutan-2-amine, may significantly influence bioelectrical activity and smooth muscle cell response, indicating potential applications in irritable bowel syndrome treatments (Milusheva et al., 2023).

Catalysis and Kinetic Resolution

The compound has applications in the field of catalysis and kinetic resolution. For instance, it is used in the CALB-catalyzed resolution of beta-substituted isopropylamines, which is essential in the preparation of pharmacologically active amines with high enantiomeric excesses. This process is crucial for developing specific, chirally pure pharmaceuticals (González‐Sabín, Gotor, & Rebolledo, 2002).

Chemical Synthesis and Catalysis

In chemical synthesis, this compound plays a role as a reagent in various synthetic routes, including the direct reductive amination of aldehydes and ketones using catalysts like dibutyltin dichloride. Such processes are fundamental in organic synthesis for the production of a wide range of amine derivatives (Apodaca & Xiao, 2001).

Safety and Hazards

The safety information for 3-Phenylbutan-2-amine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for 3-Phenylbutan-2-amine research could involve its potential applications in drug discovery and analytical chemistry. Additionally, recent advances in synthetic applications of ω-transaminases for the production of chiral amines could provide an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .

properties

IUPAC Name

3-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRHEVJTTWAYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944501
Record name 3-Phenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21906-17-2
Record name α,β-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21906-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha,beta-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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